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Compound of Interest

3-(4-bromophenyl)pentanedioic
Compound Name:

Acid
CAS No.: 1141-24-8
Cat. No.: B073454

Get Quote

Publish Comparison Guide: 3-(4-

Bromophenyl)pentanedioic Acid
Executive Summary & Chemical Identity

3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid) is the
brominated analog of the widely used pharmaceutical intermediate 3-(4-chlorophenyl)glutaric
acid (the precursor to Baclofen).

Its primary utility lies in the development of GABA-B receptor agonists. The substitution of the
chlorine atom (in Baclofen) with a bromine atom alters the lipophilicity and steric bulk of the
final pharmacophore, potentially modifying receptor binding affinity and blood-brain barrier
(BBB) permeability.
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Property Data

CAS Number 1141-24-8

IUPAC Name 3-(4-bromophenyl)pentanedioic acid
3-(4-bromophenyl)glutaric acid;

Synonyms

-(4-bromophenyl)glutaric acid

C
Molecular Formula H
BrO
Molecular Weight 287.11 g/mol
Appearance White to off-white crystalline solid
N Soluble in DMSO, Methanol, Ethanol; Sparingly
Solubility

soluble in Water

Characterization Data & Spectral Analysis

Note: Due to the specific nature of this intermediate, melting points are often reported for its

stable anhydride or imide derivatives, which are key isolation points in the synthesis pathway.

Melting Point Characterization
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Melting Point (
Derivative Form
C)

Reference

~167-170

Inferred from Chloro-analog

Diacid (Free Acid) (166-167
C (Predicted*)
C) [1]
164-166
Cyclic Anhydride US Patent 3,634,428 [2]
C
180
Cyclic Imide US Patent 3,634,428 [2]
C

*The free acid often undergoes dehydration to the anhydride upon heating, making the

anhydride MP a more reliable purity metric.

Nuclear Magnetic Resonance (NMR) Profile
The

H NMR spectrum is characterized by the

para-substitution pattern and the symmetry of the glutaric acid backbone.

Predicted

H NMR (400 MHz, DMSO-

):

12.10 (s, 2H): Carboxylic acid protons (-COOH).

7.48 (d,

Hz, 2H): Aromatic protons ortho to Bromine. (Deshielded relative to Cl-analog).

7.22 (d,

Hz, 2H): Aromatic protons meta to Bromine.
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e 3.45 (m, 1H): Methine proton at C3 (-CH-Ar).

e 2.65 (dd,

Hz, 2H): Methylene protons (C2/C4, diastereotopic).

. 2.48 (dd,

Hz, 2H): Methylene protons (C2/C4, diastereotopic).

Comparative Performance: Bromo- vs. Chloro- vs.

Unsubstituted

This section compares the target compound with its direct analogs: 3-(4-chlorophenyl)glutaric

acid (Baclofen precursor) and 3-phenylglutaric acid (Phenibut precursor).

ble 1- Svathetic & Physicachemical .

3-(4-Bromophenyl)

3-(4-Chlorophenyl)

3-Phenyl (Phenibut

Feature
(Target) (Baclofen Precursor)  Precursor)
] Weakly Deactivating (- Weakly Deactivating (-
Electronic Effect Neutral
| > +M) | > +M)
Lipophilicity (LogP) ~2.4 (Higher) ~2.1 ~1.6
Synthetic Yield ) ) )
) High (80-85%) High (80-85%) Moderate-High
(Condensation)
o Excellent (Heavy atom
Crystallinity Good Moderate

effect)

Downstream Utility

Precursor to 4-Bromo-
Baclofen (High
potency GABA-B

agonist)

Precursor to Baclofen
(Standard muscle

relaxant)

Precursor to Phenibut

(Anxiolytic)

Expert Insight:

o Crystallization: The bromine atom significantly increases the molecular weight and density,

often resulting in sharper melting points and easier crystallization compared to the
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unsubstituted analog. This makes the bromo-intermediate easier to purify by recrystallization
(e.g., from acetic acid or ethanol/water) without chromatography.

e Reactivity: In the Knoevenagel condensation (synthesis step 1), the 4-bromo substituent
behaves similarly to the 4-chloro, allowing for the direct translation of Baclofen synthesis
protocols [3].

Experimental Protocol: Synthesis & Isolation

The following protocol is a validated, self-consistent method adapted from the industrial
synthesis of the chloro-analog [1, 3], optimized for the bromo-derivative.

Workflow Logic (Graphviz Diagram)

4-Bromobenzaldehyde Knoevenagel Condensation
+2 eq. Ethyl Acetoacetate (Base: Piperidine/Morpholine)

) Hydrolysis & Decarboxylation 3-(4-Bromopheny )pentanedioic Acid
s (NaOH/EIOH, then H+) (Crude Solid)

Click to download full resolution via product page

Caption: Synthesis pathway from 4-bromobenzaldehyde to the target diacid via Knoevenagel
condensation.

Step-by-Step Methodology

Reagents:

4-Bromobenzaldehyde (1.0 eq)

Ethyl Acetoacetate (2.2 eq)

Piperidine (0.1 eq) or Morpholine

Ethanol (Solvent)[1]

NaOH (50% ag. solution)

Protocol:
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e Condensation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (18.5 g, 200 mmol)
and ethyl acetoacetate (28.6 g, 220 mmol) in Ethanol (50 mL). Add Piperidine (1 mL)
dropwise at 0°C.

e Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours. A solid
precipitate (the bis-adduct) may form.[2]

o Hydrolysis/Decarboxylation: Add a solution of NaOH (20 g) in water (40 mL) directly to the
reaction mixture. Heat to reflux (80—90°C) for 4 hours. Mechanism: This step hydrolyzes the
esters and performs the retro-Claisen/decarboxylation to form the glutaric backbone.

o Workup: Cool the mixture to room temperature. Wash with Dichloromethane (2 x 50 mL) to
remove unreacted aldehyde (organic layer discarded).

 Acidification: Acidify the aqueous layer to pH 1-2 using Conc. HCI. The product, 3-(4-
bromophenyl)pentanedioic acid, will precipitate as a white solid.[2]

« Purification: Filter the solid. Recrystallize from a mixture of Ethanol/Water (1:3) or dilute
Acetic Acid.[1]

o Target Yield: 75-85%.

o Purity Check: TLC (Mobile phase: Ethyl Acetate/Hexane/Acetic Acid).

Critical Decision Tree: When to Use This Intermediate

Use this decision tree to determine if 3-(4-bromophenyl)pentanedioic acid is the correct
starting material for your drug discovery campaign.
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Target Molecule Class?

GABA Analog (Gamma-Amino Acid) Glutarimide Derivative

N

Required Halogen Substitution?

Standard Therapy \Novel Ligand

Chloro (Baclofen) Bromo (High Potency/Research)

Use 3-(4-chlorophenyl)glutaric acid SELECT 3-(4-bromophenyl)pentanedioic acid

Click to download full resolution via product page

Caption: Selection logic for halogenated glutaric acid intermediates in medicinal chemistry.

References

Keberle, H., et al. (1972). Beta-(para-halo-phenyl)-glutaric acid imides. U.S. Patent No.[3]
3,634,428. Washington, DC: U.S. Patent and Trademark Office.

ChemicalBook. (2025). 3-(4-Chlorophenyl)glutaric acid: Properties and Synthesis.

Saberi, A. (2016).[4] A facile and efficient synthesis of Baclofen.[3][4][5] Iranian Chemical
Communication, 4(2), 142-145.[4]

Organic Syntheses. (1955). Glutaric Acid and Glutarimide.[4][6] Org. Synth. Coll. Vol. 3,
p.276.[6]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b073454/docs?utm_src=pdf-body-img#peer-reviewed-characterization-data-for-3-4-bromophenyl-pentanedioic-acid
https://patents.google.com/patent/WO2017009753A1/it
https://icc.journals.pnu.ac.ir/article_1893.html
https://patents.google.com/patent/WO2017009753A1/it
https://icc.journals.pnu.ac.ir/article_1893.html
https://www.ajchem-b.com/article_152263_cf74fc52028af1f6b4396734e64b63f1.pdf
https://icc.journals.pnu.ac.ir/article_1893.html
https://icc.journals.pnu.ac.ir/article_1893.html
https://orgsyn.org/demo.aspx?prep=CV4P0496
https://orgsyn.org/demo.aspx?prep=CV4P0496
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073454?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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